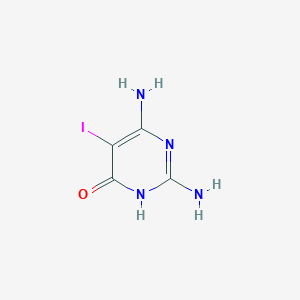

2,6-Diamino-5-iodopyrimidin-4-ol

Description

Properties

IUPAC Name |

2,4-diamino-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKUXALNIDDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2,6 Diamino 5 Iodopyrimidin 4 Ol

Retrosynthetic Analysis for 2,6-Diamino-5-iodopyrimidin-4-ol

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal simpler, commercially available starting materials. The primary disconnection points are the carbon-nitrogen and carbon-iodine bonds of the pyrimidine (B1678525) ring.

The most logical disconnection is at the C-I bond, suggesting a precursor molecule, 2,6-diaminopyrimidin-4-ol , which can undergo iodination. This disconnection is based on the known reliability of electrophilic halogenation reactions on electron-rich aromatic systems like pyrimidines.

Further deconstruction of 2,6-diaminopyrimidin-4-ol points to a cyclization reaction. Disconnecting the pyrimidine ring reveals two key synthons: a guanidinyl group and a three-carbon component derivable from a cyanoacetate (B8463686) ester. This approach is a common and effective strategy for constructing the pyrimidine core. amazonaws.comchemicalbook.com

Therefore, a plausible retrosynthetic pathway is:

Target Molecule: this compound

Precursor 1: 2,6-Diaminopyrimidin-4-ol (via iodination)

Precursors 2: Guanidine (B92328) and an ethyl or methyl cyanoacetate derivative (via cyclization)

This analysis provides a strategic roadmap for the synthesis of the target compound, starting from simple and accessible building blocks.

Optimized Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the pyrimidine ring followed by a selective iodination step.

The formation of the core pyrimidine structure, 2,6-diaminopyrimidin-4-ol, is a critical first step. This is generally accomplished through the condensation of guanidine with a cyanoacetate ester, such as ethyl cyanoacetate or methyl cyanoacetate, in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. chemicalbook.comquestjournals.org

The reaction proceeds as follows:

Formation of the Enolate: The base (e.g., sodium methoxide) abstracts an acidic proton from the α-carbon of the cyanoacetate ester, forming a reactive enolate ion.

Nucleophilic Attack: The guanidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the more stable 2,6-diaminopyrimidin-4-ol.

Once the pyrimidine core is formed, the next step is iodination at the C-5 position. This is an electrophilic aromatic substitution reaction. An electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to introduce the iodine atom onto the electron-rich pyrimidine ring. The amino and hydroxyl groups on the ring activate it towards electrophilic attack, directing the substitution to the C-5 position.

The efficiency of the synthesis can be significantly influenced by the reaction conditions.

For the initial cyclization reaction, the choice of solvent and base is crucial. Methanol or ethanol (B145695) are commonly used as solvents, with their corresponding sodium alkoxides as the base. chemicalbook.comquestjournals.org The reaction is often carried out at reflux temperature to ensure completion. chemicalbook.comquestjournals.org

In the subsequent iodination step, the choice of the iodinating agent and solvent is important for achieving high yields and selectivity. The reaction conditions need to be carefully controlled to prevent over-iodination or side reactions.

| Step | Reagents | Solvent | Conditions | Yield |

| Cyclization | Guanidine hydrochloride, Methyl cyanoacetate, Sodium methoxide | Methanol | Reflux, 8 hours | ~94% |

| Iodination | 2,6-Diaminopyrimidin-4-ol, Electrophilic iodine source (e.g., NIS) | Aprotic solvent (e.g., DMF) | Room temperature | Variable |

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

Derivatization and Analog Synthesis of this compound Core

The presence of multiple reactive sites on the this compound core makes it an attractive scaffold for the synthesis of a diverse range of analogs.

The iodine atom at the C-5 position is an excellent leaving group, making it a key site for introducing various functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling reaction with an arylboronic acid could introduce an aryl substituent at the C-5 position, a common strategy in the development of biologically active compounds.

Analogous derivatizations have been reported for related pyrimidine systems. For example, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines has been achieved through a Suzuki reaction at the 5-position of an iodinated pyrimidine precursor. mdpi.com

The amino and hydroxyl groups of this compound also offer opportunities for derivatization.

The amino groups can undergo acylation to form amides or can be alkylated. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acylated derivative. The synthesis of 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) from 2,6-diamino-4-hydroxypyrimidine demonstrates the feasibility of modifying the amino groups. nih.govresearchgate.net

Development of Diverse Substituent Libraries based on this compound

The strategic positioning of the iodine atom at the C-5 position of 2,6-diamino-4-hydroxypyrimidine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of substituted pyrimidines by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl and heteroaryl groups at the 5-position. By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a wide range of 5-aryl-2,6-diaminopyrimidin-4-ol derivatives can be synthesized. researchgate.netmdpi.commdpi.com The choice of catalyst, such as Pd(PPh₃)₄, and base, like potassium carbonate or cesium carbonate, is crucial for achieving high yields. researchgate.netmdpi.com Electron-rich boronic acids have been shown to produce good yields in these coupling reactions. mdpi.com This methodology has been successfully applied to generate extensive libraries of biaryl pyrimidine and triazine scaffolds. researchgate.netresearchgate.net

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling reaction is employed. This reaction involves the coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This method allows for the synthesis of mono- and bis-alkynyl pyrimidine derivatives, which have shown cytostatic activities. researchgate.net The reaction conditions are generally mild, often carried out at room temperature in the presence of a mild base. wikipedia.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling allows for the reaction of this compound with a wide variety of primary and secondary amines. This opens up possibilities for creating libraries with diverse amino substituents at the 5-position, significantly expanding the chemical space of accessible derivatives. The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope of this reaction to include a broad range of amines and aryl halides. wikipedia.org

Other Transformations: Beyond palladium-catalyzed reactions, the iodine atom can be displaced by other nucleophiles. Additionally, the amino groups on the pyrimidine ring can undergo various transformations, such as oxidation to nitro groups or participation in condensation reactions.

The following table summarizes the key coupling reactions used to diversify the this compound scaffold:

| Reaction | Catalyst/Reagents | Substituent Introduced | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl, Heteroaryl | C-C |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Base | Alkynyl | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Amine, Base | Amino | C-N |

Purification and Reaction Monitoring Methodologies in the Synthesis of this compound and its Analogs

The successful synthesis of this compound and its derivatives relies on robust purification and reaction monitoring techniques to ensure the isolation of pure compounds and to understand reaction kinetics and mechanisms.

Purification Methodologies:

A variety of techniques are employed to purify the target compounds from reaction mixtures.

Reaction Monitoring Methodologies:

Continuous monitoring of chemical reactions is essential for optimization and for gaining mechanistic insights.

The table below outlines common purification and monitoring techniques:

| Technique | Purpose | Key Features |

|---|---|---|

| Crystallization | Purification of solid compounds | Simple, cost-effective, can yield high purity. |

| Column Chromatography | Separation of reaction mixtures | Versatile, widely applicable, relies on differential adsorption. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification | High efficiency, suitable for complex mixtures and trace analysis. creative-proteomics.com |

| Thin-Layer Chromatography (TLC) | Reaction progress monitoring | Rapid, simple, qualitative analysis. nih.gov |

| Mass Spectrometry (MS) | Identification and quantification of compounds | High sensitivity and specificity, provides molecular weight information. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and real-time monitoring | Provides detailed structural information, can track reaction kinetics. nih.gov |

Molecular Interactions and Biochemical Mechanisms of 2,6 Diamino 5 Iodopyrimidin 4 Ol

In Vitro Ligand-Target Binding Assays of 2,6-Diamino-5-iodopyrimidin-4-ol

Protein Target Identification and Validation

No specific protein targets for this compound have been identified or validated in the existing literature. However, based on the activities of analogous 2,6-diaminopyrimidine compounds, potential protein targets could include:

Kinases: Many diaminopyrimidine derivatives are known to be potent inhibitors of various protein kinases by competing with ATP for the binding site.

Dihydrofolate Reductase (DHFR): The diaminopyrimidine scaffold is a classic pharmacophore for the inhibition of DHFR, an essential enzyme in folate metabolism.

Other Nucleotide-Binding Proteins: Due to its structural resemblance to purine (B94841) and pyrimidine (B1678525) bases, the compound could potentially interact with a range of proteins that bind nucleotides.

To identify and validate such targets for this compound, a series of in vitro binding assays would be necessary. These could include radiometric binding assays, fluorescence polarization assays, or surface plasmon resonance (SPR) to determine binding affinity and kinetics.

Nucleic Acid Interaction Profiling (In Vitro)

There is no published data on the in vitro interaction of this compound with nucleic acids. The planar structure and hydrogen bonding potential of the diaminopyrimidine ring suggest that it could intercalate into DNA or RNA or bind within the major or minor grooves. The iodine atom at the 5-position could further influence these interactions through steric or halogen bonding effects.

Experimental approaches to profile such interactions would involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy with DNA-binding dyes, circular dichroism, and isothermal titration calorimetry (ITC) to characterize the binding mode, affinity, and thermodynamics of the interaction with various nucleic acid structures (e.g., double-stranded DNA, single-stranded RNA, G-quadruplexes).

Enzymatic Modulation and Kinetic Analysis (In Vitro)

Inhibition/Activation of Specific Enzymes by this compound

No specific enzymes have been reported to be inhibited or activated by this compound. Based on the activities of similar compounds, it is plausible that it could act as an inhibitor of enzymes involved in nucleotide metabolism, such as dihydrofolate reductase or thymidylate synthase.

To ascertain any enzymatic modulation, the compound would need to be screened against a panel of relevant enzymes. Standard in vitro enzyme activity assays, often employing spectrophotometric or fluorometric detection of substrate turnover, would be utilized to determine the half-maximal inhibitory concentration (IC50) or activation constant (AC50).

Mechanistic Studies of Enzyme-2,6-Diamino-5-iodopyrimidin-4-ol Interactions

Without identified enzyme targets, no mechanistic studies on the interaction of this compound with enzymes have been performed. If an enzyme target were identified, kinetic analyses would be crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This would involve measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten-derived equations.

Cellular Pathway Perturbation Studies (In Vitro Cell Lines)

There are no published studies detailing the effects of this compound on cellular pathways in vitro. If the compound were found to inhibit a key enzyme, such as a kinase or DHFR, it would be expected to perturb downstream signaling pathways. For instance, inhibition of a critical kinase in a cancer cell line could lead to apoptosis or cell cycle arrest.

Investigative methods would include treating various cell lines with the compound and then analyzing changes in protein expression and phosphorylation status through techniques like Western blotting and phosphoproteomics. Cellular assays for proliferation, apoptosis (e.g., caspase activity assays), and cell cycle analysis (e.g., flow cytometry) would also be essential to understand the functional consequences of pathway perturbation.

Effects of this compound on Key Biological Pathways

While direct and extensive research on the specific biological pathway effects of this compound is limited, the existing body of knowledge on related pyrimidine derivatives allows for informed hypotheses regarding its potential mechanisms of action. The primary anticipated effects center on the inhibition of key enzymes involved in cell cycle regulation and nucleotide metabolism, as well as interference with DNA replication and repair processes.

Inhibition of Kinase Signaling Pathways:

One of the most promising areas of investigation for pyrimidine derivatives is their role as kinase inhibitors. Studies on structurally similar compounds suggest that this compound may exhibit inhibitory activity against various kinases, which are crucial for cell signaling and proliferation.

Cyclin-Dependent Kinases (CDKs): A novel class of 2,4-diamino-5-ketopyrimidines has been identified as potent and ATP-competitive inhibitors of CDKs, key regulators of the cell cycle. nih.gov For instance, the compound R547, a 2,4-diamino-5-ketopyrimidine derivative, has shown potent inhibitory activity against CDK1, CDK2, and CDK4. nih.gov Given the structural similarities, it is plausible that this compound could also function as a CDK inhibitor, thereby arresting the cell cycle and inhibiting tumor growth.

Tyrosine Kinases: Research indicates that this compound may exhibit selective cytotoxicity against cancer cells by targeting specific tyrosine kinases involved in tumor proliferation. This suggests an interference with signaling pathways critical for cancer cell survival.

Sky Kinase: A series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives have been shown to be effective inhibitors of Sky kinase, a receptor protein-tyrosine kinase. nih.gov This further supports the potential for this compound to modulate kinase-dependent signaling pathways.

Interference with Nucleotide Metabolism:

As a pyrimidine analog, this compound is a candidate for interacting with enzymes involved in nucleotide biosynthesis.

Dihydrofolate Reductase (DHFR): A study on a related compound, 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, demonstrated its potential as a novel inhibitor of DHFR in Staphylococcus aureus. nih.gov DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides. Inhibition of DHFR would disrupt DNA synthesis and repair, leading to cell death. This suggests a possible similar mechanism for this compound.

Glycinamide Ribonucleotide Transformylase (GAR Tfase): A synthetic pyrimidine derivative has been evaluated as an inhibitor of GAR Tfase, an enzyme in the de novo purine biosynthesis pathway. nih.gov This highlights the potential for pyrimidine analogs to disrupt nucleotide metabolism at various points.

Interaction with DNA and the DNA Damage Response:

The structural resemblance to natural nucleobases suggests that this compound could directly interact with DNA or interfere with the DNA damage response (DDR) pathway.

DNA Binding and Replication Interference: The compound may bind to nucleic acids, potentially interfering with DNA replication and transcription processes. The DDR pathway is a complex network that senses, signals, and repairs DNA damage to maintain genomic integrity. nih.gov By mimicking a nucleobase, this compound could be incorporated into DNA, leading to replication stress and the activation of the DDR. Alternatively, it could directly inhibit key proteins in the DDR pathway.

| Potential Biological Pathway | Mechanism of Action | Supporting Evidence from Related Compounds |

| Kinase Inhibition | Competitive inhibition of ATP binding to kinases like CDKs, Tyrosine Kinases, and Sky Kinase. | Potent inhibition of CDK1, CDK2, and CDK4 by 2,4-diamino-5-ketopyrimidines. nih.gov Selective cytotoxicity against cancer cells via tyrosine kinase targeting. Inhibition of Sky kinase by 2,4-diaminopyrimidine-5-carboxamides. nih.gov |

| Nucleotide Metabolism Interference | Inhibition of enzymes such as Dihydrofolate Reductase (DHFR) and Glycinamide Ribonucleotide Transformylase (GAR Tfase). | Inhibition of S. aureus DHFR by a 5-iodo-pyrimidine derivative. nih.gov Inhibition of GAR Tfase by a synthetic pyrimidine derivative. nih.gov |

| DNA Damage Response | Direct binding to DNA, interference with replication, and potential inhibition of DDR pathway proteins. | Potential for nucleic acid binding and interference with DNA replication. The DDR pathway is a known target for cancer therapy. nih.gov |

Cellular Uptake and Subcellular Localization Investigations

The efficacy of any potential therapeutic agent is contingent upon its ability to reach its intracellular target. Therefore, understanding the cellular uptake and subcellular distribution of this compound is of paramount importance.

Cellular Uptake:

As a pyrimidine analog, it is highly probable that this compound utilizes the same transport mechanisms as endogenous nucleosides and other nucleoside-based drugs. The primary mediators of nucleoside transport across the cell membrane are the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). frontiersin.org

Equilibrative Nucleoside Transporters (hENT1 and hENT2): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Pyrimidine analogs like gemcitabine (B846) are known substrates for both hENT1 and hENT2. frontiersin.org

Concentrative Nucleoside Transporters (hCNT1 and hCNT3): These transporters actively transport nucleosides into the cell against a concentration gradient, a process driven by the sodium gradient. hCNT1 is pyrimidine-specific, while hCNT3 has a broader substrate specificity that includes both purine and pyrimidine nucleosides. frontiersin.org

Given this, it is reasonable to hypothesize that this compound enters cells via one or more of these nucleoside transporter proteins. The expression levels of these transporters in different cell types could therefore be a determinant of the compound's selective activity.

Subcellular Localization:

The subcellular destination of this compound would be dictated by the location of its molecular targets.

Nucleus: Given its potential to interfere with DNA replication and repair, and to inhibit nuclear enzymes like DHFR and CDKs, a significant accumulation in the nucleus is expected. Once inside the cell, the compound could be phosphorylated to its nucleotide form, which would then be incorporated into DNA or interact with nuclear enzymes.

Cytoplasm: If the compound targets cytoplasmic kinases involved in signaling pathways, a portion of it would reside in the cytoplasm. The balance between nuclear and cytoplasmic localization would likely depend on the specific kinases it inhibits and the cellular context.

Further research employing techniques such as radiolabeling or fluorescent tagging of the compound would be necessary to definitively determine its cellular uptake kinetics and subcellular distribution.

| Process | Anticipated Mechanism | Key Proteins/Factors |

| Cellular Uptake | Facilitated diffusion and active transport via nucleoside transporters. | Equilibrative Nucleoside Transporters (hENT1, hENT2), Concentrative Nucleoside Transporters (hCNT1, hCNT3). frontiersin.org |

| Subcellular Localization | Accumulation in cellular compartments containing its molecular targets. | Nucleus: DNA, Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinases (CDKs). Cytoplasm: Various signaling kinases. |

Structure Activity Relationship Sar and Structural Elucidation in Activity

Elucidation of Key Pharmacophores within 2,6-Diamino-5-iodopyrimidin-4-ol

The pharmacophoric features of a molecule are the essential steric and electronic characteristics necessary for its interaction with a specific biological target, ultimately triggering a biological response. For this compound, the key pharmacophores can be dissected based on its structural components: the diaminopyrimidine core and the C5-iodo substituent.

The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore in numerous inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. The two amino groups and the pyrimidine (B1678525) ring nitrogens can act as hydrogen bond donors and acceptors, mimicking the binding of the natural substrate, folic acid.

The iodine atom at the C5 position is a significant feature. Its large size and electropositive nature (due to the σ-hole phenomenon) can lead to halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur in a protein's active site. This interaction can significantly contribute to binding affinity and selectivity. Furthermore, the bulky iodine substituent can induce specific conformational preferences and create favorable van der Waals contacts.

In essence, the key pharmacophoric map of this compound can be summarized as:

Two hydrogen bond donor sites (the amino groups at C2 and C6).

One or more hydrogen bond acceptor sites (the pyrimidine ring nitrogens and the C4-hydroxyl/keto group).

A potential halogen bond donor site (the iodine atom at C5).

A defined steric volume dictated by the pyrimidine ring and the C5-iodo substituent.

Correlation of Structural Modifications with Molecular Activity (In Vitro)

While specific in vitro activity data for this compound is not extensively reported in publicly available literature, the structure-activity relationships can be inferred by examining related compounds where the C5 substituent is varied.

| Compound/Analog | C5-Substituent | General Observation on Activity/Property |

| 2,6-Diaminopyrimidin-4-ol | -H | Parent scaffold, often serves as a synthetic precursor. nih.gov |

| 2,6-Diamino-5-chloropyrimidin-4-ol | -Cl | The chloro-analog is a known chemical entity. researchgate.net Halogen substitution at C5 generally influences electronic properties and can enhance binding affinity through halogen bonding. |

| 2,6-Diamino-5-nitrosopyrimidin-4-ol | -NO | The nitroso group significantly alters the electronic and steric profile, with the potential for different biological interactions. nih.gov |

| 2,6-Diamino-5-nitropyrimidin-4(3H)-one | -NO2 | The nitro group is a strong electron-withdrawing group, which would drastically change the electronic character of the pyrimidine ring. |

Studies on other series of diaminopyrimidine derivatives have provided valuable insights into the impact of structural modifications:

Substitution at the C5-position: In various diaminopyrimidine series targeting enzymes like DHFR, the nature of the C5-substituent is a critical determinant of potency and selectivity. Small, lipophilic groups can enhance cell permeability, while larger, more complex substituents can be tailored to fit specific sub-pockets within the enzyme's active site.

Replacement of Iodine: Replacing the iodine with other halogens (e.g., bromine or chlorine) would systematically alter the size, polarizability, and halogen bonding potential of the C5-substituent. researchgate.net This can be a key strategy for fine-tuning binding affinity. Moving to a smaller halogen like chlorine would reduce steric bulk, which could be beneficial or detrimental depending on the target's topology.

Modifications of the Amino Groups: Acetylation or alkylation of the amino groups at C2 and C6 would reduce their hydrogen bonding donor capacity and could introduce steric hindrance, likely diminishing or altering the biological activity.

Modification of the C4-Hydroxyl Group: Etherification of the C4-hydroxyl group would eliminate its hydrogen bonding donor capability and could introduce a new lipophilic interaction site.

A study on 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as DHFR inhibitors demonstrated that the nature of the substituent at the 6-position significantly impacted potency and selectivity against DHFR from different species. sigmaaldrich.com This highlights the importance of the substitution pattern around the core diaminopyrimidine scaffold in achieving desired biological activity.

Conformational Analysis and its Influence on Biological Interactions

The presence of the bulky iodine atom at the C5 position can have a significant impact on the preferred conformation of the adjacent amino and hydroxyl/keto groups through steric hindrance. This steric clash can restrict the rotation of these groups, locking the molecule into a more defined conformation. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the target.

Computational modeling techniques, such as density functional theory (DFT), can be employed to predict the low-energy conformations of the molecule. Such studies would likely reveal the specific torsional angles of the amino and hydroxyl groups relative to the pyrimidine ring that are energetically favored. This preferred conformation is hypothesized to be the "bioactive conformation," the shape the molecule adopts when it binds to its target.

Regioselectivity and Stereoselectivity in this compound-Target Recognition

Regioselectivity in the context of target recognition refers to the specific orientation of the molecule within the binding site. For this compound, the distinct arrangement of hydrogen bond donors and acceptors, along with the unique halogen bonding potential of the iodine atom, dictates a highly specific binding orientation.

For instance, in a hypothetical enzyme active site, the 2- and 6-amino groups might form hydrogen bonds with specific acidic residues (e.g., aspartate or glutamate), while the C4-hydroxyl/keto group could interact with a hydrogen bond donor or acceptor. The iodine atom would preferentially orient itself towards an electron-rich region, such as the backbone carbonyl oxygen of a peptide bond or the lone pair of a serine hydroxyl group, to form a halogen bond. This precise constellation of interactions ensures that the molecule binds in a specific and defined manner.

As this compound is an achiral molecule, stereoselectivity in its own right is not a factor. However, it will interact stereoselectively with a chiral biological target, such as an enzyme's active site. The specific three-dimensional arrangement of amino acids in the binding pocket creates a chiral environment, meaning that the molecule will fit in a very specific orientation that is energetically more favorable than any other. Any modification to the pyrimidine core that introduces a chiral center would necessitate the synthesis and evaluation of individual enantiomers, as it is common for one enantiomer to be significantly more active than the other.

Computational and Theoretical Investigations of 2,6 Diamino 5 Iodopyrimidin 4 Ol

Molecular Docking and Ligand-Protein/Nucleic Acid Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,6-diamino-5-iodopyrimidin-4-ol, docking studies are crucial for identifying potential biological targets and elucidating its mechanism of action. The structural resemblance of the pyrimidine (B1678525) core to nucleic acid bases suggests that it could interact with a wide range of biological macromolecules, including enzymes and DNA.

Docking simulations would involve placing this compound into the binding site of a target protein or nucleic acid structure. The software then calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity. Key interactions that would be analyzed include hydrogen bonds formed by the amino and hydroxyl groups, as well as potential halogen bonds involving the iodine atom at the C5 position. The iodine atom, being a large, polarizable halogen, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the target's binding pocket.

Studies on similar pyrimidine derivatives have shown them to be effective inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.gov For instance, molecular docking of substituted pyrimidine-2,4-diamines against Plasmodium falciparum DHFR revealed key binding interactions, guiding the synthesis of potent antimalarial agents. nih.gov Similarly, docking this compound against such targets could reveal its therapeutic potential.

| Potential Protein Target | Rationale for Selection | Key Predicted Interactions | Common Docking Software |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Pyrimidine core is a known scaffold for DHFR inhibitors. nih.gov | Hydrogen bonds from amino/hydroxyl groups to active site residues; Halogen bonding from iodine. | AutoDock, Gold, Glide |

| Tyrosine Kinases | Derivatives have shown inhibitory promise against kinases in tumors. | Hydrogen bonds with hinge region backbone; Hydrophobic interactions. | Schrödinger Suite, MOE |

| DNA/RNA Polymerases | Structural analog of nucleobases, suggesting potential to interfere with nucleic acid synthesis. | Hydrogen bonding with base pairs; Intercalation or minor groove binding. | HADDOCK, AutoDock |

| GTP Cyclohydrolase I | The parent compound, 2,4-Diamino-6-hydroxypyrimidine, is a known inhibitor of this enzyme. scbt.comchemicalbook.com | Chelation of active site metal ions; Hydrogen bonds with catalytic residues. | Discovery Studio, FlexX |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are fundamental to understanding the compound's reactivity and interaction capabilities.

For this compound, DFT calculations can predict optimized bond lengths, bond angles, and dihedral angles, confirming its most stable three-dimensional conformation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, calculating the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule. The MEP map would highlight electron-rich regions (negative potential), such as around the nitrogen and oxygen atoms, which are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, electron-deficient regions (positive potential), particularly around the amino hydrogens, are sites for nucleophilic attack and hydrogen bond donation. The iodine atom introduces a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the iodine, making it a potential halogen bond donor.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G**) |

| HOMO-LUMO Energies | Determines electronic transition properties and chemical reactivity. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for non-covalent interactions and reactions. | DFT |

| Atomic Charges (e.g., Mulliken) | Quantifies the partial charge on each atom, indicating local polarity. | DFT |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, aiding in experimental characterization. | DFT |

Molecular Dynamics Simulations of this compound Complexes

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound complexed with a biological target (e.g., an enzyme active site) can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein.

The simulation begins with the docked complex, which is then solvated in a water box with ions to neutralize the system. A force field (a set of parameters describing the potential energy of the atoms) is applied, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, often in the nanosecond to microsecond range. nih.gov

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A low, stable RMSD suggests a persistent binding mode. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in binding. Furthermore, MD simulations allow for the detailed analysis of specific interactions, such as the occupancy and geometry of hydrogen bonds and water-mediated contacts over time, providing a more accurate picture of the binding event.

| Simulation Step | Purpose | Common Software/Tools |

|---|---|---|

| System Preparation | Solvating the complex in a water box and adding ions. | GROMACS, AMBER, CHARMM |

| Energy Minimization | Relaxing the system to remove steric clashes. | GROMACS, AMBER |

| Equilibration (NVT/NPT) | Bringing the system to the desired temperature and pressure. | GROMACS, AMBER |

| Production Run | Generating the atomic trajectory for analysis (e.g., 100-200 ns). | GROMACS, AMBER, NAMD |

| Trajectory Analysis | Calculating RMSD, RMSF, hydrogen bond occupancy, etc. | GROMACS analysis tools, VMD, PyMOL |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model could predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. preprints.org

The development of a QSAR model involves several steps. First, a dataset of structurally related pyrimidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like random forests or support vector machines, are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.govpreprints.org A robust QSAR model must be rigorously validated to ensure its predictive power for new compounds. Such models can provide valuable insights, for example, by identifying that an increase in a specific descriptor, like charge at a certain position, leads to higher activity. nih.gov

| Step | Description | Examples |

|---|---|---|

| Dataset Curation | Assembling a set of compounds with known structures and biological activities. | A series of pyrimidine derivatives with measured anti-cancer IC₅₀ values. nih.gov |

| Descriptor Calculation | Generating numerical representations of molecular properties. | Topological descriptors, constitutional descriptors, charge descriptors, quantum chemical descriptors. |

| Model Building | Creating a mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF). preprints.org |

| Model Validation | Assessing the statistical significance and predictive ability of the model. | Internal validation (leave-one-out cross-validation), external validation with a test set. nih.gov |

Advanced Applications and Future Directions for 2,6 Diamino 5 Iodopyrimidin 4 Ol Research

Development of 2,6-Diamino-5-iodopyrimidin-4-ol as a Biochemical Probe or Research Tool

The inherent chemical features of this compound make it a promising candidate for development as a biochemical probe. The presence of an iodine atom, a heavy element, can be exploited in techniques such as X-ray crystallography to solve the phase problem and determine the three-dimensional structures of biomacromolecules. Furthermore, the pyrimidine (B1678525) core is a well-established scaffold for designing molecules that interact with DNA and RNA, as well as enzymes that process nucleic acids.

While specific applications of this compound as a biochemical probe are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has seen wide use. For instance, related formamidopyrimidine (Fapy) lesions are studied as markers of oxidative DNA damage. These studies provide a blueprint for how this compound could be similarly employed.

Future development in this area could involve the synthesis of radiolabeled versions of the compound, for example, with Iodine-125, to enable sensitive detection in binding assays and autoradiography. This would allow for the precise localization and quantification of its interactions within cells and tissues.

Utilization in Mechanistic Elucidation of Fundamental Biological Processes

The structural analogy of this compound to guanine (B1146940) suggests its potential to interfere with fundamental biological processes involving this nucleobase, such as DNA replication and transcription. Research on related methylated formamidopyrimidine adducts, such as MeFapy-dGuo, has shown that such lesions can be bypassed by eukaryotic DNA polymerases, sometimes leading to misincorporation of nucleotides. nih.gov This provides a model for how this compound, if incorporated into DNA, could be processed by the cellular machinery, potentially leading to mutations.

Studies on similar pyrimidine derivatives have demonstrated their ability to inhibit enzymes crucial for cellular function. For example, some pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and a target for anticancer and antibacterial drugs. Others have shown inhibitory activity against tyrosine kinases, which are key players in cellular signaling pathways and are often dysregulated in cancer.

The table below summarizes the potential biological processes that could be investigated using this compound, based on the activities of related compounds.

| Biological Process | Potential Effect of this compound | Research Application |

| DNA Replication | Incorporation into DNA, leading to polymerase stalling or misincorporation. | Studying mechanisms of DNA damage tolerance and mutagenesis. |

| Transcription | Interference with RNA polymerase activity. | Investigating the regulation of gene expression. |

| Enzyme Inhibition | Binding to the active site of enzymes such as DHFR or tyrosine kinases. | Elucidating enzyme mechanisms and developing new inhibitors. |

Strategies for Further Analog Design and Optimization based on this compound

The pyrimidine scaffold is highly amenable to chemical modification, offering a versatile platform for the design of new analogs with improved biological activity, selectivity, and pharmacokinetic properties. nih.gov The structure of this compound presents several key positions (the amino groups at positions 2 and 6, the iodine at position 5, and the hydroxyl group at position 4) that can be readily altered. nih.gov

Strategies for analog design can be guided by structure-activity relationship (SAR) studies of related pyrimidine series. For instance, the synthesis of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines and 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines has been explored to create novel antifolates. nih.gov These studies demonstrate that modifications at the 5-position and cyclization with adjacent groups can significantly impact biological activity.

A general approach to analog design based on this compound could involve:

Modification of the 5-position: The iodine atom can be replaced with other halogens, alkyl, aryl, or other functional groups to probe the steric and electronic requirements of the binding pocket of a target protein.

Derivatization of the amino groups: The amino groups at positions 2 and 6 can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate solubility and hydrogen bonding capacity.

Bioisosteric replacement: The pyrimidine core itself could be replaced with other heterocyclic systems to explore different spatial arrangements of the key functional groups.

The following table outlines potential analog design strategies and their rationales.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at C5 | Explore the impact of different substituents on target binding and selectivity. | Analogs with enhanced potency and target specificity. |

| N-alkylation/acylation | Modify solubility, cell permeability, and hydrogen bonding interactions. | Improved pharmacokinetic properties and cellular uptake. |

| Ring fusion | Create more rigid structures to lock in a bioactive conformation. | Increased affinity and selectivity for the target. |

Future Research Perspectives and Unexplored Areas of Inquiry

The full potential of this compound and its derivatives remains largely untapped. Future research should focus on a more systematic evaluation of its biological activities and the elucidation of its mechanism of action.

One significant unexplored area is its potential as an antiviral agent. Many approved antiviral drugs are nucleoside analogs, and the pyrimidine core of this compound makes it a prime candidate for investigation against a broad range of viruses.

Furthermore, the application of modern drug discovery techniques, such as high-throughput screening and computational modeling, could accelerate the identification of novel biological targets for this compound and its analogs. Data-driven approaches, including quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the activity of new derivatives and guide synthetic efforts. nih.gov

Finally, the unique chemical properties of the iodo-substituent could be leveraged for applications beyond traditional pharmacology. For example, the development of iodinated pyrimidines as radiosensitizers for cancer therapy or as components of novel materials with interesting electronic properties represents exciting and underexplored avenues of research.

Conclusion

Summary of Key Academic Findings

Academic investigation into 2,6-Diamino-5-iodopyrimidin-4-ol reveals its primary role as a versatile synthetic intermediate and a molecule of potential biomedical interest, largely due to its structural analogy to endogenous purines and pyrimidines.

The synthesis of this compound is most commonly achieved through the electrophilic iodination of the parent compound, 2,6-diaminopyrimidin-4-ol. The electron-rich nature of the pyrimidine (B1678525) ring, activated by the two amino groups, directs iodination to the C-5 position. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are typically employed for this transformation. The reaction conditions, including solvent and temperature, are crucial for optimizing yield and purity, with polar solvents like dimethylformamide (DMF) or acetic acid being common.

Chemically, the compound is characterized by several reactive sites. The iodine atom at the 5-position is a key functional group, susceptible to nucleophilic substitution, allowing for the introduction of other functionalities. This makes it a valuable building block for creating more complex molecular architectures. The amino groups at positions 2 and 6 can also undergo further reactions, such as oxidation or condensation.

From a biomedical perspective, this compound has been investigated for a range of potential biological activities. Its structural similarity to nucleic acid bases suggests it may interact with biological macromolecules like DNA and proteins. Research has pointed towards its potential to interfere with DNA replication and transcription processes. Furthermore, it has been explored for its capacity to inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), a critical enzyme for folate metabolism and a target for anticancer and antibacterial agents. Studies on structurally related derivatives have indicated potential for tyrosine kinase inhibition, a key mechanism in cancer therapy.

Broader Implications for Pyrimidine Chemistry and Biomedical Research

The study of this compound has wider implications for the fields of pyrimidine chemistry and drug discovery. The presence of the iodine atom is particularly significant; it not only serves as a handle for further synthetic elaboration via cross-coupling reactions but also can act as a bioisostere for other groups or participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.

The exploration of this and similar halogenated pyrimidines contributes to a deeper understanding of structure-activity relationships (SAR). By comparing the biological effects of iodo-substituted pyrimidines with their chloro-, bromo-, or non-halogenated analogs, researchers can systematically probe the influence of halogen size, electronegativity, and polarizability on target binding and cellular activity. This knowledge is invaluable for the rational design of new therapeutic agents with improved potency and selectivity.

In biomedical research, compounds like this compound serve as lead structures for developing novel anticancer and antiviral agents. The pyrimidine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The functionalization at the C-5 position with an iodine atom provides a vector for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Remaining Challenges and Outlook for this compound Studies

Despite its potential, research focused specifically on this compound as a standalone agent is not extensively documented in peer-reviewed literature. Much of the current understanding is inferred from its role as a synthetic intermediate or from studies on broader classes of pyrimidine derivatives.

A primary challenge is the lack of comprehensive biological evaluation of the compound itself. While its potential as a DHFR or kinase inhibitor has been suggested, detailed enzymatic assays and cell-based studies are required to quantify its potency, selectivity, and mechanism of action. Without this fundamental data, its true therapeutic potential remains speculative.

Another challenge is the exploration of its synthetic utility beyond a simple building block. Investigating its reactivity in a wider range of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could unlock new pathways to novel and complex heterocyclic systems that are otherwise difficult to access.

The outlook for this compound is promising, provided these challenges are addressed. Future research should prioritize a systematic evaluation of its biological properties. This includes screening against a broad panel of cancer cell lines and viral pathogens to identify potential therapeutic areas. Furthermore, detailed structural studies, for instance, co-crystallization with target enzymes, would provide invaluable insight into its binding mode and guide the design of more potent derivatives. The synthesis and evaluation of a focused library of compounds derived from this compound could lead to the identification of new lead compounds for drug development, reinforcing the enduring importance of the pyrimidine scaffold in the quest for new medicines.

Q & A

Q. What are the optimal synthetic routes for 2,6-Diamino-5-iodopyrimidin-4-ol, and what analytical techniques confirm its purity?

- Methodological Answer : Synthetic routes for halogenated pyrimidines often involve nucleophilic substitution or metal-catalyzed cross-coupling. For iodinated derivatives, direct iodination using iodine monochloride (ICl) or electrophilic substitution under acidic conditions is common. Post-synthesis, purity is validated via:

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm structural integrity.

- Mass Spectrometry (MS) for molecular weight verification .

Example reaction conditions (adapted from similar pyrimidines):

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| ICl | DCM | Pd/C | 65–75 |

Q. What spectroscopic and computational methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR identifies functional groups (e.g., -NH₂, -OH).

- UV-Vis assesses electronic transitions influenced by iodine’s heavy atom effect.

- Computational Modeling :

- Density Functional Theory (DFT) predicts electronic structure, bond angles, and reactivity.

- Molecular Dynamics (MD) simulations evaluate stability in solvents .

Q. How can researchers design experiments to assess the compound’s solubility and stability under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or spectrophotometric methods.

- Stability :

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) monitor thermal degradation.

- pH-Dependent Studies : Incubate the compound at pH 2–12 and analyze decomposition via HPLC .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Iodine’s large atomic radius and weak C-I bond enhance susceptibility to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reactivity with bromo/chloro analogs using:

- Kinetic Studies : Monitor reaction rates via GC-MS.

- X-ray Crystallography : Resolve steric effects of iodine on transition states .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled humidity, temperature, and solvent purity.

- Meta-Analysis : Statistically evaluate literature data to identify outliers or methodological biases .

Q. How can computational models predict the compound’s bioactivity and interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using AutoDock Vina.

- Pharmacophore Modeling : Identify key functional groups for activity against bacterial or cancer cell lines .

Q. What crystallographic techniques determine the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) resolves bond lengths and angles, highlighting iodine’s steric effects.

- Powder XRD assesses polymorphism or hydrate formation under varying crystallization conditions .

Q. How do structural modifications (e.g., replacing iodine with other halogens) alter physicochemical properties?

- Methodological Answer :

- Systematic Substitution : Synthesize Br/Cl analogs and compare:

- LogP Values (hydrophobicity) via shake-flask method.

- Electronic Effects via cyclic voltammetry .

Q. What mechanistic insights can be gained from kinetic and thermodynamic studies of its degradation pathways?

- Methodological Answer :

- Arrhenius Analysis : Calculate activation energy (Eₐ) for thermal decomposition using TGA data.

- Isothermal Calorimetry : Quantify heat flow during oxidative degradation .

Q. How can researchers design comparative studies to evaluate its biological activity against related pyrimidine derivatives?

- Methodological Answer :

- In Vitro Assays : Test inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., -I vs. -Br) with IC₅₀ values .

Methodological Considerations

- Theoretical Frameworks : Align research questions with hypotheses grounded in molecular orbital theory or QSAR principles .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., iodine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.